cis-Permethrin

Description

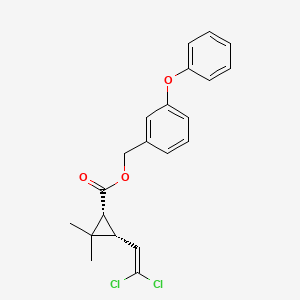

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038338, DTXSID5052208 | |

| Record name | (+/-)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61949-76-6, 54774-45-7 | |

| Record name | cis-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1R-cis-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54774-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/620Q217008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERMETHRIN, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC30YV53C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis-Permethrin synthesis pathways and stereochemistry

An In-depth Technical Guide to the Synthesis Pathways and Stereochemistry of cis-Permethrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Permethrin, a key synthetic pyrethroid insecticide, is characterized by a complex stereochemistry that dictates its biological efficacy and metabolic fate. This technical guide provides a comprehensive exploration of the synthesis pathways for permethrin, with a specific focus on strategies to control and maximize the yield of the desired cis-isomers. We delve into the foundational principles of stereoisomerism in pyrethroids, detail common industrial synthesis routes, and present advanced methodologies for stereoselective and enantioselective synthesis. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as an authoritative resource for professionals engaged in the research and development of pyrethroid-based compounds.

The Stereochemical Landscape of Permethrin

Permethrin's molecular structure features two chiral centers at the C1 and C3 positions of its cyclopropane ring, giving rise to four distinct stereoisomers.[1][2] These isomers exist as two diastereomeric pairs, designated cis and trans, based on the relative orientation of the substituents on the cyclopropane ring.[3][4][5] Each diastereomeric pair consists of two enantiomers (non-superimposable mirror images).

The four stereoisomers of permethrin are:

-

(1R,3R)-cis-permethrin & (1S,3S)-cis-permethrin (Enantiomeric pair)

-

(1R,3S)-trans-permethrin & (1S,3R)-trans-permethrin (Enantiomeric pair)

The stereochemistry is not merely a structural footnote; it is intrinsically linked to the molecule's insecticidal activity. The biological action is primarily attributed to the (1R)-cis and (1R)-trans isomers.[1][3][6] Furthermore, studies have demonstrated that esters derived from cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DV-acid) are nearly twice as active as those derived from the trans form.[7] This heightened efficacy of the cis isomers drives the demand for synthesis strategies that can selectively produce these stereoisomers.[7][8]

Commercially available technical-grade permethrin is typically a racemic mixture of these isomers, with cis:trans ratios commonly found at 25:75 or 40:60.[1][9]

| Parameter | Typical Composition | Targeted Composition |

| Isomer Type | Mixture of cis and trans diastereomers | Enriched in or exclusively cis-isomers |

| cis:trans Ratio | 25:75 or 40:60[1][9] | >90:10, approaching >99:1 in specialized syntheses[7][10] |

| Enantiomeric Purity | Racemic (equal mix of R and S enantiomers) | Enantiomerically pure (e.g., 1R,3R-cis) |

Core Synthesis Strategy: The Esterification Pathway

The industrial synthesis of permethrin, regardless of the target isomer ratio, is fundamentally an esterification reaction. The process involves coupling the cyclopropane carboxylic acid moiety with an alcohol moiety.[1]

The two key precursors are:

-

Acid Moiety : 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride).

-

Alcohol Moiety : 3-phenoxybenzyl alcohol.

The central challenge and the focus of synthetic innovation lie in controlling the stereochemistry of the DV-acid chloride precursor. The isomeric ratio established in this acid chloride is directly transferred to the final permethrin product.[1][11][12][13] Therefore, the synthesis of this compound is fundamentally a problem of synthesizing the cis-DV-acid.

Pathway I: General Industrial Synthesis of a cis/trans Mixture

This pathway represents the most common industrial approach, which produces a defined mixture of isomers. The final cis:trans ratio is pre-determined by the isomeric ratio of the DV-acid chloride used in the esterification step.[11][12][13]

Methodology

-

Synthesis of 3-phenoxybenzyl alcohol : This precursor is typically prepared via the chemical reduction of 3-phenoxybenzaldehyde.[1][12][13]

-

Synthesis of DV-acid chloride : A foundational route begins with the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyl diazoacetate, catalyzed by copper, to form the ethyl ester of the DV-acid.[1][9] This ester is then hydrolyzed to the free acid and subsequently treated with a chlorinating agent like thionyl chloride to yield the DV-acid chloride.[11] The cis and trans isomers of the acid can be separated by selective crystallization from n-hexane, as the cis-isomer is more soluble.[9]

-

Esterification : The DV-acid chloride, with a specified cis:trans ratio (e.g., 40:60), is coupled with 3-phenoxybenzyl alcohol. This reaction is typically conducted in a solvent such as toluene at elevated temperatures (80-85°C).[11][12] The resulting permethrin product retains the isomeric ratio of the starting acid chloride.[12][13]

Caption: General industrial synthesis of a permethrin isomer mixture.

Pathway II: Stereoselective Synthesis of cis-Permethrinic Acid

To enrich the final product with the more potent cis-isomer, stereoselective strategies are employed. A highly effective method involves a saponification-elimination reaction under specific conditions that favor the formation and stabilization of the cis configuration. A patented process demonstrates the conversion of a trans-isomer-containing precursor into a product that is >99% cis-isomer through the use of high temperature, pressure, and a phase-transfer catalyst.[10]

Causality of Experimental Choices

-

High Temperature & Pressure : These conditions provide the necessary energy to overcome the activation barrier for the isomerization reaction, allowing the thermodynamically controlled conversion to occur.

-

Phase-Transfer Catalyst (PTC) : The reaction involves an aqueous solution of a base and an organic ester. A PTC (e.g., a quaternary ammonium salt) is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase where the ester is located, thereby dramatically accelerating the saponification and subsequent isomerization. This allows the conversion from trans to cis to proceed efficiently.

Experimental Protocol: High-Yield cis-DV-Acid Synthesis[10]

-

Reaction Setup : A pressure reactor is charged with a starting material of cis,trans-3-(2,2-dichloro-3,3,3-trifluoropropyl)-2,2-dimethylcyclopropanecarboxylate (with a cis:trans ratio between 60:40 and 90:10), an aqueous alkali solution (e.g., NaOH), and a phase-transfer catalyst.

-

Saponification & Isomerization : The mixture is heated to a temperature of 100-160°C under a pressure of 0-0.5 MPa. These conditions are maintained for 6-8 hours to complete the saponification and drive the equilibrium towards the cis-isomer.

-

Acidification : After the reaction is complete, the mixture is cooled and then acidified with an inorganic acid (e.g., HCl) to precipitate the free cis-permethrinic acid.

-

Purification : The crude product is isolated and purified by recrystallization from an organic solvent to yield the final high-purity cis-permethrinic acid, with a cis:trans ratio of ≥99:1.

Caption: Stereoselective synthesis of cis-DV-Acid via phase-transfer catalysis.

Pathway III: Enantioselective Synthesis via Chiral Resolution

Achieving the synthesis of a single enantiomer, such as (-)-cis-permethrin, requires an enantioselective approach. While direct asymmetric synthesis is one possibility, a more common and practical method is the resolution of a racemic mixture of the cis-DV-acid.[8] This is accomplished by using a chiral resolving agent to create separable diastereomeric salts.

Methodology

-

Salt Formation : A solution of racemic cis-DV-acid is treated with an equimolar amount of a chiral amine, such as (R)- or (S)-α-methylbenzylamine, in a suitable solvent like ethanol or methanol.[8] This reaction forms a pair of diastereomeric salts.

-

(R)-acid + (R)-amine → (R,R)-salt

-

(S)-acid + (R)-amine → (S,R)-salt

-

-

Fractional Crystallization : Diastereomers have different physical properties, including solubility. This difference allows for their separation via fractional crystallization. One diastereomeric salt will preferentially crystallize out of the solution, leaving the other dissolved.[8]

-

Isolation of Enantiomer : The crystallized diastereomeric salt is isolated by filtration. It is then treated with a strong acid to protonate the carboxylate and liberate the enantiomerically pure cis-DV-acid. The chiral amine can be recovered from the filtrate.

-

Stereospecific Esterification : The optically active cis-DV-acid is then converted to its acid chloride and esterified with 3-phenoxybenzyl alcohol to yield the final, enantiomerically pure this compound product.[8]

Caption: Enantioselective synthesis via chiral resolution of cis-DV-Acid.

Purification and Isomer Separation

High chemical purity is paramount for both research and commercial applications. Beyond the synthesis, purification steps are critical for isolating the desired product.

-

Recrystallization : For removing reaction impurities, recrystallization is a highly effective method. A patent describes using a methanol-water solvent mixture to achieve permethrin purity greater than 99.5%.[1][11]

-

Chiral High-Performance Liquid Chromatography (HPLC) : The most effective method for separating and isolating individual stereoisomers from a mixture is chiral HPLC.[1] This analytical technique is indispensable for verifying the enantiomeric purity of a final product.

General Protocol: Chiral HPLC Separation[1]

-

Column : A chiral stationary phase column is used. In some cases, coupling two different chiral columns in series is necessary to achieve baseline resolution of all four isomers.

-

Mobile Phase : A mixture of organic solvents, such as hexane and isopropanol, is typically used as the mobile phase.

-

Detection : A UV detector is commonly used for detection.

-

Analysis : The sample is injected, and the different stereoisomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

The synthesis of this compound is a study in the practical application of stereochemical control in organic chemistry. While general industrial methods produce reliable isomer mixtures through the straightforward esterification of a corresponding acid chloride, more advanced techniques are required to access the more biologically potent cis-isomers selectively. Methodologies employing phase-transfer catalysis demonstrate a powerful approach to isomer enrichment, capable of converting trans-precursors to a final product with over 99% cis configuration. For the ultimate level of specificity, chiral resolution of the key cis-DV-acid intermediate allows for the isolation and synthesis of single enantiomers. The choice of synthetic pathway is ultimately dictated by the desired stereochemical purity of the final product, balancing considerations of biological efficacy, cost, and scale.

References

-

Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review | Orbital: The Electronic Journal of Chemistry. [Link]

-

Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review - ResearchGate. [Link]

-

Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review - Semantic Scholar. [Link]

-

Pyrethroids - CORESTA. [Link]

-

STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. [Link]

-

Thermal decomposition and isomerization of this compound and beta-cypermethrin in the solid phase - PubMed. [Link]

- US10647655B2 - Method for the synthesis of permethrin - Google P

-

Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides. [Link]

-

Permethrin - Wikipedia. [Link]

-

The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. [Link]

-

Permethrin isomers (cis and trans). | Download Scientific Diagram - ResearchGate. [Link]

-

Production of Trans-Chrysanthemic Acid, the Monoterpene Acid Moiety of Natural Pyrethrin Insecticides, in Tomato Fruit - PubMed. [Link]

- CN1390825A - Process for preparing cis-halochrysanthemic acid - Google P

-

CONTRIBUTION TO THE SYNTHESIS OF PERMETHRIN. [Link]

-

WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PERMETHRIN (40:60 cis:trans isomer ratio) - Extranet Systems. [Link]

-

Stereoselective biotransformation of permethrin to estrogenic metabolites in fish - PubMed. [Link]

-

Clearance of cis-and trans-permethrin in rat and human microsomal,... - ResearchGate. [Link]

-

(+)-trans-Chrysanthemic acid - Changzhou Kangmei Chemical Industry Co.,Limited.. [Link]

- EP3506748A1 - Improved method for the synthesis of permethrin - Google P

-

Search for Routes of Synthesis of Permethrin and Chloropermethrin Starting from Halogen-containing Alkenoic Acids - ResearchGate. [Link]

- CN106928051A - A kind of synthetic method of this compound - Google P

-

Method for the synthesis of permethrin - Justia Patents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 3. Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 4. researchgate.net [researchgate.net]

- 5. coresta.org [coresta.org]

- 6. Permethrin - Wikipedia [en.wikipedia.org]

- 7. CN1390825A - Process for preparing cis-halochrysanthemic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CN106928051A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 11. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 12. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

A Deep Dive into the Stereoisomeric World of Permethrin: Unraveling the Differential Biological Activity of Cis- and Trans- Isomers

Introduction: The Significance of Stereochemistry in Pesticide Efficacy and Safety

Permethrin, a widely utilized synthetic pyrethroid insecticide, serves as a cornerstone in integrated pest management programs across agriculture and public health.[1][2] Its efficacy stems from its potent neurotoxic effects on a broad spectrum of insects.[3] However, the permethrin molecule possesses two chiral centers within its cyclopropane ring, giving rise to four stereoisomers: two cis and two trans diastereomers, each existing as a pair of enantiomers.[4][5] This stereochemical complexity is not merely a structural nuance; it is a critical determinant of the compound's biological activity, profoundly influencing its insecticidal potency, mammalian toxicity, and environmental persistence. This in-depth technical guide dissects the distinct biological profiles of cis- and trans-permethrin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships and the experimental methodologies to evaluate them.

The Core of the Matter: Differential Interactions with Voltage-Gated Sodium Channels

The primary mode of action for permethrin and other pyrethroids is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in insect neurons.[2][3][6] These channels are crucial for the initiation and propagation of action potentials. Permethrin binds to the VGSCs, modifying their gating kinetics by delaying their closure.[2][4] This prolonged influx of sodium ions leads to membrane depolarization, repetitive neuronal firing, and ultimately, paralysis and death of the insect.[3][6]

The stereochemistry of the permethrin isomers plays a pivotal role in their interaction with VGSCs. The cis-isomer exhibits significantly higher insecticidal activity compared to the trans-isomer.[6] This enhanced potency is attributed to a more favorable binding affinity and a greater efficacy in modifying the channel's gating properties. While both isomers target the same receptor site, the spatial arrangement of the substituents on the cyclopropane ring in the cis-configuration allows for a more stable and prolonged interaction with the channel protein. Some studies on other pyrethroids have suggested that the inactive 1S-cis isomer can competitively inhibit the binding of the active 1R-cis isomer, highlighting the stereospecificity of the interaction.[7]

Caption: Interaction of cis- and trans-permethrin with VGSCs.

A Tale of Two Toxicities: Mammalian Safety Profiles

The differential activity of permethrin isomers extends to their toxicity in mammals. This compound is considerably more toxic to mammals than trans-permethrin when administered orally, intraperitoneally, or intravenously.[1][8] Acute signs of toxicity in rodents following exposure to high doses of permethrin, particularly the cis-isomer, include tremors, salivation, hyperactivity, ataxia, and convulsions.[1][8][9]

This disparity in mammalian toxicity is primarily due to differences in their metabolic pathways and rates of elimination.[1] Both isomers are metabolized in the liver through ester hydrolysis by carboxylesterases and oxidation by cytochrome P450 enzymes.[1][4][10] However, trans-permethrin is hydrolyzed at a much faster rate than this compound .[1] This rapid breakdown of the trans-isomer leads to its quicker elimination from the body, preventing the accumulation of the parent compound to toxic levels.[1][11] Conversely, the slower metabolism of the more stable cis-isomer results in higher and more persistent tissue residue levels, particularly in fat and the nervous system, leading to a greater potential for neurotoxicity.[1][4]

| Isomer | Relative Insecticidal Potency | Relative Mammalian Toxicity | Rate of Metabolism |

| This compound | High[6] | High[1][8] | Slow[1] |

| trans-Permethrin | Low[6] | Low[1][8] | Fast[1] |

| Caption: Comparative biological activity of cis- and trans-permethrin. |

Experimental Methodologies for Isomer-Specific Analysis

A thorough understanding of the distinct biological activities of permethrin isomers necessitates robust analytical and biological assay methods capable of differentiating between them.

Separation and Quantification of Cis- and Trans-Permethrin

The accurate assessment of each isomer's contribution to the overall biological effect of a permethrin mixture requires their physical separation and individual quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose.

Experimental Protocol: Isomer Separation by HPLC

This protocol provides a general framework for the separation of cis- and trans-permethrin using reverse-phase HPLC. Method optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

- Extract permethrin from the sample matrix (e.g., insect tissue, environmental sample) using an appropriate organic solvent (e.g., hexane, acetone).

- Concentrate the extract under a gentle stream of nitrogen.

- Reconstitute the residue in the mobile phase for injection.

2. HPLC System and Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]

- Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly used. A typical starting point is 78:22 (v/v) methanol:water.[13]

- Flow Rate: 1.0 mL/min.[13]

- Column Temperature: 35°C.[12]

- Detection: UV detection at 272 nm.[13]

- Injection Volume: 20 µL.

3. Data Analysis:

- Identify the peaks corresponding to cis- and trans-permethrin based on their retention times, which should be determined using certified reference standards. Typically, trans-permethrin elutes before this compound.[14]

- Quantify the concentration of each isomer by comparing the peak area to a calibration curve generated with known concentrations of the standards.

"Sample" -> "Extraction" [label="Organic Solvent"];

"Extraction" -> "Concentration" [label="Nitrogen Evaporation"];

"Concentration" -> "Reconstitution" [label="Mobile Phase"];

"Reconstitution" -> "HPLC_Injection" [label="20 µL"];

"HPLC_Injection" -> "C18_Column" [label="Separation"];

"C18_Column" -> "UV_Detector" [label="272 nm"];

"UV_Detector" -> "Chromatogram" [label="Data Acquisition"];

"Chromatogram" -> "Quantification" [label="Peak Area vs.\nCalibration Curve"];

}

Caption: Workflow for HPLC analysis of permethrin isomers.

Whole-Organism Bioassays for Insecticidal Efficacy

To determine the insecticidal potency of the separated isomers or defined mixtures, whole-organism bioassays are essential. These assays expose target insects to varying concentrations of the test compounds and measure the resulting mortality or knockdown effect.

Experimental Protocol: Topical Application Bioassay

This protocol is a standard method for assessing the contact toxicity of insecticides to insects like mosquitoes or fruit flies.

1. Insect Rearing:

- Maintain a healthy, age-synchronized colony of the target insect species under controlled environmental conditions (temperature, humidity, and photoperiod).

2. Preparation of Dosing Solutions:

- Prepare a stock solution of the purified cis- or trans-permethrin isomer in a high-purity solvent such as acetone.

- Perform serial dilutions of the stock solution to create a range of concentrations that will produce a dose-response curve (typically 5-7 concentrations).

3. Insect Treatment:

- Anesthetize the insects (e.g., by chilling on a cold plate).

- Using a micro-applicator, apply a precise volume (e.g., 0.1-0.5 µL) of the dosing solution to the dorsal thorax of each insect.

- A control group should be treated with the solvent alone.

- Treat at least 3-4 replicates of 20-25 insects per concentration level.

4. Post-Treatment Observation:

- Transfer the treated insects to clean holding containers with access to a food source (e.g., a sugar solution).

- Assess mortality or knockdown at predetermined time points (e.g., 1, 6, and 24 hours) post-application.

5. Data Analysis:

- Correct the mortality data for any control mortality using Abbott's formula.

- Perform a probit or logit analysis to determine the lethal dose (LD50) or lethal concentration (LC50) for each isomer, which is the dose or concentration required to kill 50% of the test population.

"Insect_Rearing" -> "Dosing_Solution_Prep";

"Dosing_Solution_Prep" -> "Insect_Anesthesia";

"Insect_Anesthesia" -> "Topical_Application" [label="Micro-applicator"];

"Topical_Application" -> "Post_Treatment_Observation";

"Post_Treatment_Observation" -> "Data_Analysis" [label="Mortality Assessment"];

"Data_Analysis" -> "LD50_LC50_Determination" [label="Probit/Logit Analysis"];

}

Caption: Workflow for topical application bioassay.

Conclusion: The Imperative of Isomer-Specific Evaluation in Drug and Pesticide Development

The case of cis- versus trans-permethrin provides a compelling illustration of the critical importance of stereochemistry in the biological activity of xenobiotics. The seemingly subtle difference in the spatial arrangement of atoms leads to profound disparities in insecticidal efficacy and mammalian toxicity. For researchers and professionals in drug development and pesticide regulation, a thorough, isomer-specific evaluation is not merely an academic exercise but a fundamental requirement for ensuring both the desired efficacy and an acceptable safety margin. The methodologies outlined in this guide provide a robust framework for dissecting the biological activities of chiral molecules, paving the way for the development of more effective and safer chemical interventions.

References

-

International Agency for Research on Cancer. (1991). Permethrin. In Occupational Exposures in Insecticide Application, and Some Pesticides. [Link]

-

National Research Council. (1994). Acute and Short-Term Toxicity of Permethrin. In Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms. National Academies Press (US). [Link]

-

World Health Organization. (2006). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PERMETHRIN (25:75 cis:trans isomer ratio, nonracemic). [Link]

-

Tornero-Velez, R., et al. (2012). Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation and Sex. Toxicological Sciences, 128(1), 46-56. [Link]

-

Tornero-Velez, R., et al. (2012). A Pharmacokinetic Model of cis- and trans-Permethrin Disposition in Rats and Humans With Aggregate Exposure Application. Toxicological Sciences, 128(1), 35-45. [Link]

-

Choi, H., et al. (2020). Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation, and Sex. Toxicological Sciences, 175(1), 105-116. [Link]

-

Swale, D. R., et al. (2021). Sodium channel activation underlies transfluthrin repellency in Aedes aegypti. PLOS Neglected Tropical Diseases, 15(7), e0009555. [Link]

-

Patsnap. (2024). What is the mechanism of Permethrin?. Patsnap Synapse. [Link]

-

Wikipedia. Permethrin. [Link]

-

National Pesticide Information Center. Permethrin Technical Fact Sheet. [Link]

-

BioTech R&D. (2025). STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. [Link]

-

ResearchGate. Permethrin isomers (cis and trans). [Link]

-

World Health Organization. (2017). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PERMETHRIN (40:60 cis:trans isomer ratio). [Link]

-

Dourson, M. L., et al. (2014). Acute permethrin neurotoxicity: Variable presentations, high index of suspicion. Toxicology Reports, 1, 1026-1028. [Link]

-

Dong, K., & Lee, S. H. (2010). Voltage-Gated Sodium Channels as Insecticide Targets. In Insect Neurobiology (pp. 1-24). [Link]

-

Eisen, L., et al. (2017). Bioassays to evaluate non-contact spatial repellency, contact irritancy, and acute toxicity of permethrin-treated clothing against nymphal Ixodes scapularis ticks. Ticks and Tick-borne Diseases, 8(5), 781-790. [Link]

-

Spurlock, F. (2003). Environmental Fate of Permethrin. California Department of Pesticide Regulation. [Link]

-

Lawrence, L. J., & Casida, J. E. (1983). Stereospecific action of pyrethroid insecticides on the gamma-aminobutyric acid receptor-ionophore complex. Science, 221(4618), 1399-1401. [Link]

-

Zhao, P., et al. (2019). Stereoselective Analysis of Chiral Pyrethroid Insecticides Tetramethrin and α-Cypermethrin in Fruits, Vegetables, and Cereals. Journal of Agricultural and Food Chemistry, 67(33), 9164-9172. [Link]

-

Rakotoson, J. D., et al. (2017). Permethrin content and bioassay efficacy by status of use. Malaria Journal, 16(1), 446. [Link]

-

Gunning, K., et al. (2024). Permethrin. In StatPearls. StatPearls Publishing. [Link]

-

National Research Council. (1994). Neurotoxicity of Permethrin. In Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms. National Academies Press (US). [Link]

-

Anadón, A., et al. (2001). Validated HPLC method for quantifying permethrin in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 929-933. [Link]

-

World Health Organization. (1990). Permethrin. Environmental Health Criteria 94. [Link]

-

Wikipedia. Pyrethroid. [Link]

-

Nkondjio, C. A., et al. (2025). Bioassay tests reveal for the first time pyrethroid resistance in Aedes mosquitoes from Franceville, southeast Gabon, Central Africa. Parasites & Vectors, 18(1), 123. [Link]

-

ResearchGate. Metabolism of cis/trans-permethrin in rats. [Link]

-

Brown, G. B., & Johnston, G. A. (1987). Pyrethroid insecticides: stereospecific allosteric interaction with the batrachotoxinin-A benzoate binding site of mammalian voltage-sensitive sodium channels. Journal of Neurochemistry, 49(4), 1184-1191. [Link]

-

Feo, M. L., et al. (2013). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review. Environmental Science and Pollution Research, 20(8), 5127-5147. [Link]

-

ResearchGate. Bottle bioassay tests with permethrin. [Link]

-

Raza, A., et al. (2015). Effective separation and simultaneous quantification of permethrin isomers in household products by validated TLC-densitometric. Journal of Planar Chromatography – Modern TLC, 28(2), 125-130. [Link]

-

Swale, D. R., et al. (2021). Sodium channel activation underlies transfluthrin repellency in Aedes aegypti. PLOS Neglected Tropical Diseases, 15(7), e0009555. [Link]

-

Tornero-Velez, R., et al. (2012). A pharmacokinetic model of cis- and trans-permethrin disposition in rats and humans with aggregate exposure application. Toxicological Sciences, 128(1), 35-45. [Link]

-

ResearchGate. Study on Cypermethrin Binding Domain of Voltage Gated Sodium Channel in Some Insect and Human beings. [Link]

-

Daicel Chiral Technologies. The Chiral Separation of the Stereoisomers of Permethrin. [Link]

-

Estep, A. S., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63351. [Link]

-

Willemin, M. E., et al. (2015). Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes. Xenobiotica, 45(10), 875-884. [Link]

Sources

- 1. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Permethrin? [synapse.patsnap.com]

- 3. Permethrin Technical Fact Sheet [npic.orst.edu]

- 4. Permethrin - Wikipedia [en.wikipedia.org]

- 5. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 6. benchchem.com [benchchem.com]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4 Acute and Short-Term Toxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 6 Neurotoxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dspace.ceu.es [dspace.ceu.es]

- 14. academic.oup.com [academic.oup.com]

Neurotoxic effects of cis-Permethrin on insect nervous system

An In-Depth Technical Guide to the Neurotoxic Effects of cis-Permethrin on the Insect Nervous System

Introduction

Pyrethroids are a major class of synthetic insecticides that mimic the activity of naturally occurring pyrethrins from Chrysanthemum cinerariaefolium flowers.[1] Among these, permethrin is a widely used agent in agriculture and public health for controlling a broad spectrum of insect pests.[2] Permethrin exists as multiple stereoisomers, with the cis-isomers demonstrating significantly greater neurotoxic potency against insects than the trans-isomers.[1] A comprehensive understanding of the neurotoxic mechanisms of this compound is paramount for the development of more effective and selective insecticides, as well as for managing the growing challenge of insecticide resistance. This guide provides a detailed technical overview of the molecular and cellular effects of this compound on the insect nervous system, intended for researchers, scientists, and professionals in drug development.

Part 1: The Primary Molecular Target: Voltage-Gated Sodium Channels (VGSCs)

The Critical Role of VGSCs in Insect Neuronal Excitability

The insect nervous system's ability to transmit information relies on the generation and propagation of electrical signals known as action potentials.[3] Voltage-gated sodium channels are transmembrane proteins that are fundamental to this process.[4] In response to a change in membrane potential, these channels open, allowing a rapid influx of sodium ions (Na+) into the neuron. This influx causes a rapid depolarization of the neuronal membrane, which is the rising phase of the action potential.[3] Following activation, VGSCs quickly inactivate, stopping the influx of sodium and allowing the neuron to repolarize and prepare for the next signal.[3]

Caption: this compound modifies VGSC gating, leading to hyperexcitability.

Stereospecificity: The Potency of the cis-Isomer

Permethrin has cis and trans isomers, and research indicates that the cis-isomer is significantly more neurotoxic to insects. [1]This stereospecificity is a critical aspect of its insecticidal activity. The structural conformation of this compound allows for a more effective and stable interaction with the binding site on the insect VGSC, leading to a more pronounced prolongation of the sodium current compared to the trans-isomer. [5]

Part 2: Downstream Neurotoxic Cascade

Neuronal Hyperexcitability and Repetitive Firing

The prolonged influx of sodium ions caused by this compound leads to a state of neuronal hyperexcitability, characterized by repetitive and uncontrolled firing of action potentials in response to a single stimulus. [6]This uncontrolled neuronal activity is the underlying cause of the initial symptoms of pyrethroid poisoning in insects, which include tremors, hyperactivity, and convulsions, ultimately leading to paralysis and death. [6][7]

Secondary Effects on Other Ion Channels

The persistent depolarization of the neuronal membrane triggered by this compound can lead to the secondary activation of other voltage-gated ion channels. This includes voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions. [8]Elevated intracellular calcium can, in turn, affect a multitude of cellular processes and contribute to the overall neurotoxic effect. While the primary target is the VGSC, there is evidence that pyrethroids can also modulate chloride and potassium channels, further disrupting neuronal function. [9]

Caption: Downstream effects of this compound on various ion channels.

Disruption of Neurotransmitter Systems

The neurotoxic effects of this compound extend to synaptic transmission. The hyperexcitability of presynaptic nerve terminals can lead to an enhanced release of neurotransmitters. [6]Studies have shown that permethrin can increase the concentration of acetylcholine (ACh) in the synaptic cleft. [10]Additionally, there is evidence for the modulation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) system. [9]The combination of these effects further contributes to the disruption of normal nervous system function.

Induction of Oxidative Stress

Neuronal hyperexcitability is an energy-demanding process that can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), resulting in oxidative stress. [8][7]Studies have demonstrated that permethrin exposure can lead to an imbalance in the insect's antioxidant defense system. This is often observed as an alteration in the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are involved in detoxifying ROS. [11][12]

Part 3: Methodologies for Studying this compound Neurotoxicity

Electrophysiological Techniques

This technique allows for the direct measurement of action potentials from individual insect neurons, providing a real-time assessment of the effects of this compound on neuronal firing.

Protocol:

-

Insect Preparation: Anesthetize the insect (e.g., on ice) and immobilize it on a microscope slide using wax or double-sided tape. [13]2. Electrode Placement: Under a microscope, carefully insert a sharpened tungsten recording electrode through the cuticle to make contact with a sensory neuron, often within a sensillum. [14]A reference electrode is placed in the insect's body.

-

Stimulation and Recording: Deliver a stimulus (e.g., a puff of air for mechanoreceptors, an odorant for olfactory neurons) to elicit a neuronal response. Record the baseline neuronal activity.

-

This compound Application: Apply a solution of this compound to the preparation.

-

Post-Treatment Recording: Record the neuronal activity following the application of this compound.

-

Data Analysis: Analyze the recorded spike trains for changes in firing frequency, duration, and the appearance of repetitive firing.

This powerful technique allows for the detailed characterization of ion channel currents, making it ideal for studying the direct effects of this compound on VGSCs.

Protocol:

-

Cell Culture: Culture primary neurons from the insect species of interest on glass coverslips.

-

Patch-Clamp Setup: Use a patch-clamp amplifier, micromanipulator, and microscope.

-

Pipette Preparation: Fabricate borosilicate glass pipettes and fill them with an appropriate internal solution.

-

Seal Formation: Form a high-resistance "giga-seal" between the pipette tip and the membrane of a single neuron.

-

Whole-Cell Configuration: Rupture the patch of membrane under the pipette to gain electrical access to the cell's interior.

-

Current Recording: Apply voltage steps to elicit sodium currents and record the baseline currents.

-

This compound Perfusion: Perfuse the bath with a solution containing this compound.

-

Post-Treatment Recording: Record the sodium currents in the presence of this compound.

-

Data Analysis: Analyze the changes in current amplitude, activation and inactivation kinetics, and the appearance of a "tail current" indicative of slowed channel closing.

Caption: Experimental workflow for patch-clamp electrophysiology.

Biochemical Assays

While not a direct target, measuring AChE activity can provide insights into the downstream effects of this compound on the cholinergic system.

Protocol:

-

Tissue Homogenization: Homogenize insect nerve tissue (e.g., head or thoracic ganglia) in a suitable buffer.

-

Centrifugation: Centrifuge the homogenate to obtain a supernatant containing the enzyme.

-

Assay Reaction: Mix the supernatant with a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB). AChE will hydrolyze the substrate, and the product will react with the chromogen to produce a colored compound.

-

Spectrophotometric Measurement: Measure the change in absorbance over time using a spectrophotometer.

-

Data Analysis: Calculate the AChE activity and compare it between control and this compound-treated insects. A significant decrease in AChE activity can be an indicator of neurotoxicity. [12]

Protocols for Superoxide Dismutase (SOD) and Catalase (CAT) Activity:

-

Tissue Preparation: Prepare a tissue homogenate from control and this compound-exposed insects.

-

SOD Assay: Use a commercial assay kit or a standard method based on the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system).

-

CAT Assay: Use a commercial kit or a method that measures the decomposition of hydrogen peroxide (H2O2) over time, often by monitoring the decrease in absorbance at 240 nm.

-

Protein Quantification: Measure the total protein concentration in the homogenates to normalize the enzyme activities.

-

Data Analysis: Compare the specific activities of SOD and CAT between the control and treated groups.

| Biomarker | Expected Change with this compound | Rationale |

| Superoxide Dismutase (SOD) | Increase | Upregulation to combat superoxide radicals. [7][12] |

| Catalase (CAT) | Increase or Decrease | Initial increase to detoxify H2O2, potential depletion with severe stress. [11][12] |

| Malondialdehyde (MDA) | Increase | Indicator of lipid peroxidation due to oxidative damage. [11][7] |

Sodium Influx Measurement

Using sodium-sensitive fluorescent indicators allows for the visualization and quantification of changes in intracellular sodium concentration.

Protocol:

-

Cell Loading: Load cultured insect neurons with a sodium-sensitive dye (e.g., CoroNa Green, AM or SBFI, AM). [15]2. Baseline Fluorescence Imaging: Acquire baseline fluorescence images of the neurons using a fluorescence microscope.

-

Stimulation: Stimulate the neurons to elicit action potentials (e.g., with a high potassium solution or electrical field stimulation).

-

This compound Application: Apply this compound to the neurons.

-

Post-Treatment Imaging: Acquire fluorescence images following stimulation in the presence of this compound.

-

Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular sodium concentration. A larger and more prolonged increase in fluorescence in the presence of this compound would be expected.

Conclusion

The neurotoxic effects of this compound on the insect nervous system are multifaceted, originating from a primary disruption of voltage-gated sodium channels. This initial event triggers a cascade of downstream effects, including neuronal hyperexcitability, disruption of other ion channels and neurotransmitter systems, and the induction of oxidative stress. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of new insecticides and for developing strategies to mitigate insecticide resistance. Future research should continue to explore the intricate details of pyrethroid-VGSC interactions and the broader physiological consequences of these interactions in various insect species.

References

-

Permethrin - Wikipedia. (URL: [Link])

-

What is the mechanism of Permethrin? - Patsnap Synapse. (2024-07-17). (URL: [Link])

-

Permethrin induced oxidative stress and neurotoxicity on the freshwater beetle Laccophilus minutus - ResearchGate. (2019-03-01). (URL: [Link])

-

Exposure to Sub-Lethal Doses of Permethrin Is Associated with Neurotoxicity: Changes in Bioenergetics, Redox Markers, Neuroinflammation and Morphology - MDPI. (URL: [Link])

-

Pyrethroid - Wikipedia. (URL: [Link])

-

A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC - PubMed Central. (URL: [Link])

-

Dot Language Graphviz - aichat.physics.ucla.edu. (URL: [Link])

-

State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC. (URL: [Link])

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do;. (2025-11-14). (URL: [Link])

-

Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PubMed Central. (URL: [Link])

-

6 Neurotoxicity of Permethrin - NCBI. (URL: [Link])

-

Permethrin exposure affects neurobehavior and cellular characterization in rats' brain - PMC. (URL: [Link])

-

DOT Language - Graphviz. (2024-09-28). (URL: [Link])

-

Neurotoxicological Effects and the Mode of Action of Pyrethroid Insecticides - DSpace. (URL: [Link])

-

A Quick Introduction to Graphviz. (2017-09-19). (URL: [Link])

-

Graphviz Examples and Tutorial - Sketchviz. (URL: [Link])

-

Studies on the mode of action of neurotoxic insecticides - PMC - NIH. (URL: [Link])

-

Current Research on the Safety of Pyrethroids Used as Insecticides - PMC - PubMed Central. (2018-08-28). (URL: [Link])

-

Single Sensillum Recording to Detect Olfactory Neuron Responses | Protocol Preview. (2022-08-22). (URL: [Link])

-

Kinetics of Sodium and Lithium Movements Across the Blood-Brain Barrier of An Insect | Journal of Experimental Biology | The Company of Biologists. (1978-06-01). (URL: [Link])

-

(PDF) Exposure to Sub-Lethal Doses of Permethrin Is Associated with Neurotoxicity: Changes in Bioenergetics, Redox Markers, Neuroinflammation and Morphology - ResearchGate. (2021-12-06). (URL: [Link])

-

Synergism between insecticides permethrin and propoxur occurs through activation of presynaptic muscarinic negative feedback of acetylcholine release in the insect central nervous system - PubMed. (URL: [Link])

-

Sodium activity of insect blood: physiological significance and relevance to the design of physiological saline - Company of Biologists Journals. (1975-06-01). (URL: [Link])

-

Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC. (URL: [Link])

-

Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PubMed Central. (URL: [Link])

-

Permethrin enhances the agonist activity of dinotefuran on insect cholinergic synaptic transmission and isolated neurons - PubMed. (URL: [Link])

-

-

Pyrethroid Action - YouTube. (2011-10-25). (URL: [Link])

-

-

Neurophysiological Recording Techniques Applied to Insect Chemosensory Systems. (URL: [Link])

-

Complete inhibition of spontaneous activity in neuronal networks in vitro by deltamethrin and permethrin - ResearchGate. (2025-08-07). (URL: [Link])

-

Permethrin induces epileptic susceptibility via activation of Na+ channels and rise in glutamate - PubMed Central. (2025-11-24). (URL: [Link])

-

Insect sodium channels and insecticide resistance - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Current Research on the Safety of Pyrethroids Used as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Permethrin? [synapse.patsnap.com]

- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6 Neurotoxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Exposure to Sub-Lethal Doses of Permethrin Is Associated with Neurotoxicity: Changes in Bioenergetics, Redox Markers, Neuroinflammation and Morphology | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. Permethrin exposure affects neurobehavior and cellular characterization in rats’ brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. ナトリウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]

Stereoselective Synthesis of (-)-cis-Permethrin: A Technical Guide

Introduction

Permethrin, a prominent member of the synthetic pyrethroid class of insecticides, is characterized by a cyclopropane ring core with two chiral centers. This gives rise to four distinct stereoisomers: (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3S)-trans.[1] The biological efficacy of permethrin is highly dependent on its stereochemistry, with cis-isomers generally demonstrating superior insecticidal activity compared to their trans counterparts.[1] Further investigation reveals that within the cis-isomer pair, the biological activity is often concentrated in a single enantiomer.[1] This guide provides an in-depth exploration of the stereoselective synthesis of (-)-cis-permethrin, the (1S,3R)-cis enantiomer, a stereoisomer of significant interest for its potent biological activity.[2] The selective synthesis of this specific isomer is paramount for developing more effective and potentially safer agrochemical and pharmaceutical products by maximizing desired biological effects while minimizing off-target interactions.[1]

Core Synthetic Strategy: A Two-Pronged Approach

The enantioselective synthesis of (-)-cis-permethrin fundamentally relies on two pivotal stages: the generation of the optically active acid moiety and its subsequent stereospecific esterification.[1]

-

Asymmetric Synthesis or Resolution of the Chiral Acid Moiety : The critical precursor is the optically active (-)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as (-)-cis-permethrinic acid.[1]

-

Stereospecific Esterification : This chiral acid is then coupled with 3-phenoxybenzyl alcohol to form the final ester, (-)-cis-permethrin.[1][2]

The overall synthetic pathway can be visualized as a convergent process where the chirality is established in the acid component before the final assembly of the molecule.

Asymmetric Synthesis of the Cyclopropane Core: Establishing Chirality

The cornerstone of this synthesis is the enantioselective formation of the cyclopropane ring. Several advanced strategies have been developed to achieve high diastereoselectivity (favoring the cis-isomer) and enantioselectivity (favoring the desired (-)-enantiomer).

Catalytic Asymmetric Cyclopropanation

The direct construction of the chiral cyclopropane ring from an alkene and a carbene precursor is a highly efficient approach. This is typically achieved using transition metal catalysts bearing chiral ligands.

Rhodium-Catalyzed Cyclopropanation: Chiral dirhodium(II) carboxylate complexes are particularly effective for the asymmetric cyclopropanation of olefins with diazo compounds.[3][4][5] The choice of the chiral ligand on the rhodium catalyst is critical in dictating the stereochemical outcome of the reaction.[3][6] These reactions proceed via the formation of a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene. The chiral environment created by the ligands directs the approach of the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product.[6][7]

Cobalt-Salen Catalyzed Cyclopropanation: Chiral cobalt-salen complexes have also emerged as powerful catalysts for highly cis- and enantioselective cyclopropanation reactions.[8][9] These catalysts can provide excellent control over both diastereoselectivity and enantioselectivity.[9] Recent advancements have shown that gem-dichloroalkanes can serve as precursors to nonstabilized carbenes for asymmetric cyclopropanation reactions using cobalt catalysts, offering an alternative to potentially hazardous diazoalkanes.[10]

Other Metal-Catalyzed Approaches: Other transition metals, such as copper and ruthenium, complexed with chiral ligands have also been successfully employed in asymmetric cyclopropanation reactions to produce chiral cyclopropanes.[11][12]

The general workflow for a catalytic asymmetric cyclopropanation is depicted below:

Caption: Catalytic asymmetric cyclopropanation workflow.

Resolution of Racemic cis-Permethrinic Acid

An alternative and often more traditional approach involves the synthesis of a racemic mixture of cis-permethrinic acid, followed by resolution to separate the desired (-)-enantiomer.[1]

a) Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[1] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] Once separated, the desired diastereomeric salt is treated with a strong acid to liberate the optically pure (-)-cis-permethrinic acid.

The logical flow of this process is as follows:

Caption: Classical resolution of racemic acid.

b) Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution.[1] This technique utilizes enzymes, most commonly lipases such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL), to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[1]

For the resolution of cis-permethrinic acid, a common strategy involves the enzymatic hydrolysis of a racemic ester derivative (e.g., methyl or ethyl ester).[1] The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer of the ester remains largely untouched.[1] The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the produced acid and the remaining ester.[1]

-

Substrate Preparation : The racemic cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is converted to its corresponding methyl or ethyl ester using standard esterification methods.[1]

-

Enzymatic Hydrolysis : The racemic ester is suspended in an aqueous buffer solution (e.g., phosphate buffer at a specific pH).[1] A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.[1]

-

Reaction Monitoring : The progress of the reaction is monitored by techniques such as chiral HPLC or by measuring the consumption of a base required to maintain a constant pH as the carboxylic acid is formed.[1]

-

Work-up and Separation : Once the reaction reaches approximately 50% conversion, the mixture is acidified. The unreacted ester and the newly formed carboxylic acid are extracted with an organic solvent. The two components are then separated, for instance, by extraction with a basic aqueous solution which will selectively dissolve the carboxylic acid.[1]

-

Isolation of Enantiomers : The separated carboxylic acid is the desired (-)-cis-permethrinic acid. The remaining enantiomerically enriched ester can be hydrolyzed under basic conditions to yield the (+)-cis-permethrinic acid.[1]

Final Step: Stereospecific Esterification

Once the optically pure (-)-cis-permethrinic acid is obtained, the final step is its esterification with 3-phenoxybenzyl alcohol.[1] This reaction is generally carried out by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with the alcohol.[2][13]

Generalized Experimental Protocol for Esterification

-

Activation of the Carboxylic Acid : (-)-cis-Permethrinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form (-)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.

-

Esterification Reaction : The resulting acid chloride is then coupled with 3-phenoxybenzyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent like toluene or dichloromethane.[2]

-

Purification : The crude (-)-cis-permethrin is then purified to remove any unreacted starting materials and byproducts. A common method for purification is recrystallization from a solvent mixture, such as methanol and water, to obtain the final product with high purity.[2][13][14]

The overall synthetic workflow is summarized in the following diagram:

Caption: Overall synthetic strategies for (-)-cis-Permethrin.

Quantitative Data Summary

| Strategy | Key Reagents/Catalysts | Diastereoselectivity (cis:trans) | Enantioselectivity (% ee) | Reference |

| Rhodium-Catalyzed Cyclopropanation | Chiral Rh(II) carboxylates, Diazoacetates | Varies with catalyst and substrate | Often >90% | [3],[4],[5] |

| Cobalt-Catalyzed Cyclopropanation | Chiral Co(II)-Salen complexes | Highly cis-selective | Often >95% | [8],[9] |

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B, PCL) | N/A (starts with cis-isomer) | >99% for both acid and remaining ester | [1] |

Conclusion

The stereoselective synthesis of (-)-cis-permethrin is a testament to the advancements in asymmetric catalysis and biocatalysis. The choice between a direct asymmetric cyclopropanation and a resolution-based approach often depends on factors such as scale, cost, and available expertise. Asymmetric catalysis offers a more elegant and atom-economical route, while enzymatic resolution provides a robust and highly selective method that is well-suited for industrial applications. The continued development of novel chiral catalysts and biocatalytic systems will undoubtedly lead to even more efficient and sustainable syntheses of this important insecticide and other chiral molecules in the future.

References

- Enantioselective Synthesis of (-)-cis-Permethrin: A Technical Guide - Benchchem. (URL: )

- (-)

-

Co(II)–salen-catalyzed highly cis- and enantioselective cyclopropanation | Request PDF. (URL: [Link])

-

Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC - PubMed Central. (URL: [Link])

-

Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC - NIH. (URL: [Link])

-

Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (URL: [Link])

-

Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design | Request PDF - ResearchGate. (URL: [Link])

-

Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC - PubMed Central. (URL: [Link])

-

Stereoselective Biotransformation of Permethrin to Estrogenic Metabolites in Fish - Sci-Hub. (URL: [Link])

-

Stereoselective biotransformation of permethrin to estrogenic metabolites in fish - PubMed. (URL: [Link])

-

Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex - Organic Chemistry Portal. (URL: [Link])

-

Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC - NIH. (URL: [Link])

-

ChemInform Abstract: Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions. | Request PDF - ResearchGate. (URL: [Link])

-

Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PubMed. (URL: [Link])

-

Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - School of Arts & Sciences - University of Rochester. (URL: [Link])

-

Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core - PMC - PubMed Central. (URL: [Link])

-

(PDF) Separation of Cis- and Trans-Cypermethrin by Reversed-Phase High-Performance Liquid Chromatography - ResearchGate. (URL: [Link])

-

Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC - NIH. (URL: [Link])

-

Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid - PMC. (URL: [Link])

- US10647655B2 - Method for the synthesis of permethrin - Google P

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. (URL: [Link])

-

Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction - Semantic Scholar. (URL: [Link])

-

(PDF) Detection and separation methods for resolution of products of enzymatic reactions. (URL: [Link])

- EP3506748A1 - Improved method for the synthesis of permethrin - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. sas.rochester.edu [sas.rochester.edu]

- 13. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 14. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

A-Guide-to-cis-Permethrin-Solubility-in-Organic-Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Permethrin, a key stereoisomer of the synthetic pyrethroid insecticide permethrin, plays a critical role in various applications, from public health to agriculture. Its efficacy and formulation characteristics are fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive overview of this compound's solubility, offering both quantitative data and a deep dive into the underlying physicochemical principles. We present a structured compilation of solubility data across a range of common organic solvents, detail a robust experimental protocol for solubility determination based on established OECD guidelines, and explore the key factors influencing the dissolution process. This document is intended to serve as a vital resource for researchers and formulation scientists, enabling informed solvent selection, optimized formulation design, and enhanced experimental reproducibility.

Introduction: The Significance of this compound and Its Solubility

Permethrin is a synthetic pyrethroid insecticide widely used for its broad-spectrum activity and relatively low mammalian toxicity.[1] It exists as a mixture of stereoisomers due to two chiral centers in its cyclopropane ring, leading to four distinct stereoisomers: (1R,3R)-trans, (1S,3S)-trans, (1R,3S)-cis, and (1S,3R)-cis.[2] Commercial permethrin is typically a mixture of cis and trans isomers, often in ratios of 25:75 or 40:60.[2][3] The cis-isomers are often associated with higher insecticidal activity compared to their trans-counterparts.[2]

Understanding the solubility of this compound is paramount for several scientific and commercial applications:

-

Formulation Development: The development of effective and stable insecticidal formulations (e.g., emulsifiable concentrates, ultra-low volume solutions) is entirely dependent on selecting a solvent that can dissolve the active ingredient at the desired concentration.

-

Analytical Chemistry: Accurate quantification of this compound in various matrices (e.g., environmental samples, biological tissues) requires efficient extraction using appropriate organic solvents.[4][5] The choice of solvent directly impacts extraction recovery and analytical sensitivity.

-

Environmental Fate and Toxicology: The solubility of this compound in non-polar organic solvents is a key parameter in predicting its partitioning behavior in the environment, such as its tendency to sorb to soil organic matter and its potential for bioaccumulation in fatty tissues.[6][7]

-

Chemical Synthesis and Purification: The separation of cis- and trans-isomers can be achieved through selective crystallization from organic solvents like n-hexane, where the cis-isomer is more soluble.[3]

This guide focuses specifically on the solubility of the cis-isomer, providing the detailed technical information required by professionals working in these fields.

Physicochemical Principles Governing Solubility

The solubility of this compound in an organic solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute (this compound) and the solvent molecules.[8]

This compound (C₂₁H₂₀Cl₂O₃) is a large, ester-containing molecule with a highly non-polar character.[6][9] Its structure features a dichlorovinyl group, a dimethylcyclopropane ring, and a phenoxybenzyl group. This predominantly hydrocarbon-like structure results in very low water solubility but high affinity for non-polar organic solvents.[3][6]

The key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): As a large molecule, this compound exhibits significant London dispersion forces. Non-polar solvents like hexane, xylene, and other hydrocarbons interact with this compound primarily through these forces, leading to high solubility.

-

Dipole-Dipole Interactions: The ester group and the C-Cl bonds introduce some polarity to the molecule. Polar aprotic solvents like acetone, dichloromethane, and ethyl acetate can engage in dipole-dipole interactions, contributing to good solubility.

-

Hydrogen Bonding: this compound has oxygen atoms in its ester group that can act as hydrogen bond acceptors. Therefore, it can show some solubility in polar protic solvents like methanol and ethanol, although its large non-polar structure limits this.[3]

Generally, solvents that are non-polar or moderately polar are excellent candidates for dissolving this compound.

Quantitative Solubility Data for this compound

The following table summarizes available solubility data for permethrin in various organic solvents. It is important to note that much of the publicly available data refers to "permethrin," which is a mixture of cis and trans isomers. However, given the similar non-polar nature of both isomers, this data provides a strong and reliable estimate for the solubility of this compound. One source explicitly notes that the cis-isomer is more soluble than the trans-isomer in n-hexane.[3]

| Solvent | Solvent Class | Solubility of Permethrin (g/L) | Temperature (°C) | Reference |

| High Solubility | ||||

| Hexane | Non-polar Alkane | > 1000 | 25 | [3] |

| Xylene | Non-polar Aromatic | > 1000 | 25 | [3] |

| Dichloromethane | Polar Halogenated | > 1000 | 25 | [3] |

| Acetone | Polar Aprotic Ketone | > 500 | 20 | [10] |

| Chloroform | Polar Halogenated | > 500 | 20 | [10] |

| Cyclohexanone | Polar Aprotic Ketone | > 500 | 20 | [10] |

| Moderate Solubility | ||||

| Methanol | Polar Protic Alcohol | 300 | 20 | [10] |

| Methanol | Polar Protic Alcohol | 258 | 25 | [3] |

| Ethanol | Polar Protic Alcohol | ~14,000 (14 mg/ml) | Not Specified | [11] |

| Dimethylformamide (DMF) | Polar Aprotic Amide | ~33,000 (33 mg/ml) | Not Specified | [11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Sulfoxide | ~16,000 (16 mg/ml) | Not Specified | [11] |

| Low Solubility | ||||

| Ethylene Glycol | Polar Protic Alcohol | < 30 | 20 | [10] |

| Water | Polar Protic | 0.0002 - 0.011 | 20-30 | [2][3][10] |

Experimental Protocol: Determination of this compound Solubility

This section provides a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent. The methodology is adapted from the OECD Test Guideline 105 (Flask Method), which is a globally recognized standard for solubility testing.[12][13][14] While the original guideline is for water solubility, the principle is directly applicable to organic solvents.

Causality Behind Experimental Choices

-

Equilibration Time: A sufficient shaking time is crucial to ensure that a true thermodynamic equilibrium between the undissolved solute and the saturated solution is reached. Preliminary tests are recommended to determine this time.

-

Temperature Control: Solubility is temperature-dependent.[15] Maintaining a constant and accurately recorded temperature (e.g., 25 ± 0.5 °C) is essential for data reproducibility and comparability.

-

Phase Separation: Centrifugation is a critical step to remove any suspended microcrystals of this compound, which would otherwise lead to an overestimation of solubility.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, precise, and widely used method for quantifying permethrin isomers in solution.[5][16] A proper calibration curve is essential for accurate results.

Diagram of the Experimental Workflow

Caption: Workflow for determining this compound solubility.

Step-by-Step Methodology

-